2-(3,4-Dimethylphenoxymethyl)phenylZinc bromide
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Overview
Description
2-(3,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Addition: This reaction involves the addition of the organozinc reagent to electrophilic carbonyl compounds, often in the presence of a Lewis acid catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, formed by the coupling of the aryl group from the organozinc reagent with the aryl group from the boronic acid or ester.
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
2-(3,4-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar cross-coupling reactions.
2-(3,4-dimethylphenyl)phenylzinc bromide: A closely related compound with a similar structure but different reactivity.
4-methylphenylzinc bromide: Another organozinc reagent used in cross-coupling reactions, with different substituents affecting its reactivity.
Uniqueness
2-(3,4-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the 3,4-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc reagents .
Properties
Molecular Formula |
C15H15BrOZn |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dimethyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JGQHTJXNAMHZIK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
Origin of Product |
United States |
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